KDM4D Inhibition: Potency Comparable to Lead Optimized Inhibitors
A derivative of pyrazolo[1,5-a]pyrimidine-3-carbonitrile, compound 10r, exhibited potent inhibition of KDM4D with an IC50 of 0.41 ± 0.03 μM [1]. This potency is directly comparable to KDM4D-IN-1, a known KDM4D inhibitor with an IC50 of 0.41 μM, establishing this scaffold as a viable alternative for KDM4D-targeted probe development .
| Evidence Dimension | KDM4D Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.41 ± 0.03 μM (Compound 10r) |
| Comparator Or Baseline | KDM4D-IN-1 (IC50 = 0.41 μM) |
| Quantified Difference | Equivalent potency |
| Conditions | In vitro enzymatic assay (cell-free) |
Why This Matters
For epigenetic probe development, the KDM4D inhibitory activity of this scaffold enables direct competition with established inhibitors, offering a structurally distinct chemotype for validating target biology and exploring resistance mechanisms.
- [1] Fang, Z. et al. (2017). Discovery of pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives as a new class of histone lysine demethylase 4D (KDM4D) inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(14), 3201-3204. https://doi.org/10.1016/j.bmcl.2017.05.032 View Source
